3-Chlorophthalonitrile CAS number and properties
3-Chlorophthalonitrile CAS number and properties
An In-Depth Technical Guide to 3-Chlorophthalonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chlorophthalonitrile, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer insights into its synthesis, characterization, and application, grounded in established chemical principles.
Core Identification and Physicochemical Profile
3-Chlorophthalonitrile is a substituted aromatic dinitrile. Its chemical identity is fundamentally defined by its CAS Registry Number, which serves as a unique identifier for this specific chemical substance.
CAS Number : 76241-79-7[1]
Physicochemical Data
The properties of 3-Chlorophthalonitrile are dictated by its molecular structure: a benzene ring substituted with one chlorine atom and two adjacent nitrile (-C≡N) groups. This combination imparts specific characteristics crucial for its handling, reactivity, and analytical detection.
| Property | Value | Source |
| Molecular Formula | C₈H₃ClN₂ | [1] |
| Molecular Weight | 162.58 g/mol | [1] |
| Appearance | White to off-white crystalline powder (typical for related compounds) | [2][3] |
| Solubility | Expected to have low solubility in water but higher solubility in nonpolar organic solvents like acetone and chloroform.[2][3] | |
| Storage | Sealed in a dry environment at room temperature.[1][4] |
Synthesis and Mechanistic Insights
While specific, proprietary synthesis routes for 3-Chlorophthalonitrile are not always public, a plausible and common approach for halogenating phthalonitriles involves electrophilic aromatic substitution or nucleophilic substitution on a pre-functionalized ring. A more general and industrially relevant method for producing chlorinated phthalonitriles involves the direct chlorination of phthalonitrile.[5]
For instance, the production of tetrachlorophthalonitrile is achieved through a gas-phase chlorination of phthalonitrile using a catalyst like activated charcoal in a fluidized bed reactor.[5] Achieving mono-substitution to produce 3-Chlorophthalonitrile would require careful control of stoichiometry and reaction conditions to prevent over-chlorination.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the controlled chlorination of phthalonitrile. The key challenge in such a synthesis is achieving regioselectivity and avoiding the formation of di-, tri-, and tetrachlorinated byproducts.
Caption: Conceptual workflow for the synthesis of 3-Chlorophthalonitrile.
Expertise & Experience Insight: The choice of a fluidized bed reactor in related industrial processes is driven by the need for excellent heat and mass transfer, which is critical for controlling highly exothermic chlorination reactions and preventing runaway reactions or byproduct formation.[5] For laboratory-scale synthesis, a batch reactor with precise temperature control and slow addition of the chlorinating agent would be employed to favor mono-substitution.
Applications in Research and Development
Precursor for Phthalocyanine Dyes and Pigments
The primary and most significant application of phthalonitrile derivatives is in the synthesis of phthalocyanines (Pcs).[6][7] These are large, aromatic macrocyclic compounds with a central cavity that can chelate a metal ion. The properties of the resulting phthalocyanine complex are heavily influenced by the peripheral substituents on the phthalonitrile precursor.
Using 3-Chlorophthalonitrile as a starting material allows for the introduction of a chlorine atom at a specific position on the final phthalocyanine macrocycle. This can be used to:
-
Tune Solubility: Halogen atoms can alter the solubility profile of the final Pc complex.
-
Modify Electronic Properties: The electron-withdrawing nature of chlorine can impact the electronic absorption spectrum (color) and photochemical properties of the dye.[6]
-
Provide a Reactive Handle: The chlorine atom can serve as a site for subsequent nucleophilic aromatic substitution reactions, allowing for further functionalization of the phthalocyanine.[8][9]
Building Block in Medicinal Chemistry
Chlorine is a prevalent element in a vast number of FDA-approved pharmaceuticals.[10] Its inclusion in a molecule can significantly enhance biological activity by:
-
Improving Membrane Permeability: The lipophilic nature of chlorine can help a drug candidate cross cell membranes.
-
Blocking Metabolic Sites: A strategically placed chlorine atom can prevent metabolic enzymes from degrading the drug, thereby increasing its half-life.
-
Enhancing Binding Affinity: The chlorine atom can form favorable interactions (e.g., halogen bonds) with protein targets.
While 3-Chlorophthalonitrile itself is not a drug, it serves as a valuable scaffold or intermediate. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions, making it a versatile starting point for the synthesis of novel heterocyclic compounds with potential therapeutic applications.
Analytical and Quality Control Methodologies
Ensuring the purity and identity of 3-Chlorophthalonitrile is critical for its use in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed.
Common Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification.[1][11]
-
Gas Chromatography (GC): Suitable for assessing the purity of volatile and thermally stable compounds.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the ¹H and ¹³C chemical environments.[1]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the characteristic nitrile (-C≡N) stretch.
Protocol: Purity Determination by Reverse-Phase HPLC
This protocol describes a self-validating system for determining the purity of a 3-Chlorophthalonitrile sample.
Objective: To separate 3-Chlorophthalonitrile from potential impurities (e.g., starting materials, isomers, or over-chlorinated byproducts) and quantify its purity as a percentage of the total peak area.
Methodology Workflow Diagram:
Caption: Standard workflow for purity analysis via HPLC.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an acetonitrile and water mixture (e.g., 60:40 v/v). Filter through a 0.45 µm filter and degas thoroughly.
-
Standard Preparation: Accurately weigh approximately 10 mg of 3-Chlorophthalonitrile reference standard and dissolve in acetonitrile in a 100 mL volumetric flask to create a 0.1 mg/mL solution.
-
Sample Preparation: Prepare a sample solution with the same target concentration (0.1 mg/mL) using the batch to be tested.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262-264 nm (adjust based on UV scan).[11]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Analysis:
-
Inject a blank (acetonitrile) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and peak shape.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of 3-Chlorophthalonitrile by the total area of all peaks and multiplying by 100.
-
Trustworthiness Insight: This HPLC method is considered self-validating because system suitability parameters (e.g., peak tailing, theoretical plates, and reproducibility of injections) are established with a reference standard before sample analysis. This ensures the system is performing correctly and that the resulting purity data is reliable.[11]
Safety, Handling, and Storage
3-Chlorophthalonitrile, like many nitriles and chlorinated aromatics, requires careful handling. The following information is synthesized from safety data sheets for closely related compounds.
GHS Hazard Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): May be toxic if swallowed, in contact with skin, or if inhaled.[13]
-
Skin Irritation: Causes skin irritation.[13]
-
Aquatic Hazard: May be very toxic to aquatic life with long-lasting effects.[13]
Signal Word: Danger [13]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13][15]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if dust or aerosols are generated.[13]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[13]
-
Eye Protection: Use chemical safety goggles or a face shield.[13]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[13]
Storage and Disposal
-
Storage Conditions: Keep the container tightly closed and store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[13][15] Store in a locked cabinet or area accessible only to authorized personnel.[15]
-
Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.[13][15]
References
- Solubility of Things. 3,4,5,6-Tetrachlorophthalonitrile | Solubility of Things.
- BLD Pharm. 76241-79-7|3-Chlorophthalonitrile|BLD Pharm.
- TCI AMERICA - Spectrum Chemical. Safety Data Sheet (Phthalonitrile). (2018).
- TCI Chemicals. SAFETY DATA SHEET. (2024).
- Methylamine Supplier. 3,4,5,6-Thetrachlorophthalonitrile.
- Fisher Scientific. SAFETY DATA SHEET (Trichloroacetonitrile).
- Thermo Fisher Scientific. SAFETY DATA SHEET (Terephthalonitrile). (2011).
- AK Scientific, Inc. Safety Data Sheet (Tetrachloroisophthalonitrile).
- ChemicalBook. 3,4,5,6-Tetrachlorophthalonitrile Properties. (2025).
- ChemicalBook. 3,4,5,6-Tetrachlorophthalonitrile CAS#: 1953-99-7.
- Google Patents. CN102432505A - Production method of tetrachlorophthalonitrile.
- ResearchGate. Reaction of tetrachlorophthalonitrile I with N-nucleophiles | Download Table.
- University of Michigan. Synthesis of substituted phthalocyanines.
- Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.
- ResearchGate. (PDF) Phthalocyanines and Related Compounds: XLVIII. Stepwise Nucleophilic Substitution in Tetrachlorophthalonitrile: Synthesis of Polysubstituted Phthalonitriles. (2025).
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- Journal of Chemical and Pharmaceutical Research. Three analytical methods for determination of Epinastine hydrochloride in bulk and in ophthalmic solutions.
Sources
- 1. 76241-79-7|3-Chlorophthalonitrile|BLD Pharm [bldpharm.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 3,4,5,6-Tetrachlorophthalonitrile Supplier & Manufacturer in China | Properties, Uses, Safety Data, MSDS | High Purity Chemical for Industrial Applications [nj-finechem.com]
- 4. 3,4,5,6-Tetrachlorophthalonitrile CAS#: 1953-99-7 [m.chemicalbook.com]
- 5. CN102432505A - Production method of tetrachlorophthalonitrile - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. 3,4,5,6-Tetrachlorophthalonitrile | 1953-99-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. tcichemicals.com [tcichemicals.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. spectrumchemical.com [spectrumchemical.com]
